(25R)-Spirost-5-en-3-one
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Overview
Description
(25R)-Spirost-5-en-3-one is a steroidal compound with the molecular formula C27H40O3 and a molecular weight of 412.60 g/mol . It is a derivative of diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in the Dioscorea species . This compound is known for its significant biological activities and is widely used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
(25R)-Spirost-5-en-3-one can be synthesized through various methods, including the acid hydrolysis of pennogenin glycosides. One optimized method involves hydrolysis with 1 N sulfuric acid in 96% ethanol at 100°C for 3 hours, yielding a high purity product . Another method involves the extraction of the compound from plant materials, followed by crystallization or purification techniques to obtain high purity this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, such as Dioscorea species. The plant material is processed and pulverized, and the compound is extracted using solvent extraction methods. The extracted compound is then purified through crystallization or other purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(25R)-Spirost-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for hydrolysis, ethanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various steroidal derivatives, which can have different biological activities and applications .
Scientific Research Applications
(25R)-Spirost-5-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in laboratory tests and for the synthesis of other steroidal compounds.
Biology: Studied for its biological activities, including anti-inflammatory and antiproliferative effects.
Industry: Used in the production of pharmaceuticals and as an active ingredient in health care products.
Mechanism of Action
The mechanism of action of (25R)-Spirost-5-en-3-one involves its interaction with various molecular targets and pathways. It has been shown to exert anti-inflammatory effects by suppressing cytokines such as IL-4 and IL-6, which are involved in inflammatory reactions . Additionally, it has antiproliferative effects on cancer cells by inhibiting macrophage-derived inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(25R)-Spirost-5-en-3-one is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
20817-62-3 |
---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,20-24H,6-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
ZQHLKKFDMULTFL-CLGLNXEMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(=O)C6)C)C)C)OC1 |
Origin of Product |
United States |
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